

Physical properties of 3-Bromo-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-hydrazinylpyridine**

Cat. No.: **B1524104**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Bromo-2-hydrazinylpyridine**

Introduction

3-Bromo-2-hydrazinylpyridine is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and novel drug discovery. As a functionalized pyridine derivative, it serves as a versatile synthetic building block for constructing more complex molecular architectures. The strategic placement of the bromo and hydrazinyl groups on the pyridine ring offers multiple reaction sites for chemical modification, making it a valuable precursor for developing a wide range of biologically active compounds.^[1]

This guide provides a comprehensive overview of the core physical and chemical properties of **3-Bromo-2-hydrazinylpyridine**. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established analytical principles to offer a practical and in-depth understanding of this compound's characteristics. We will delve into its structural identity, key physical constants, spectroscopic signature, and the experimental methodologies required for their verification.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The following identifiers and structural representations define **3-Bromo-2-hydrazinylpyridine**.

- CAS Number: 54231-41-3[2]
- Molecular Formula: C₅H₆BrN₃[2]
- Molecular Weight: 188.03 g/mol [2]
- IUPAC Name: (3-bromopyridin-2-yl)hydrazine
- InChI: InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)[2][3]
- InChIKey: DUQSXMSCIRLMCP-UHFFFAOYSA-N[2][3]
- SMILES: NNc1ncccc1Br[2]

Caption: 2D structure of **3-Bromo-2-hydrazinylpyridine**.

Summary of Physical Properties

The fundamental physical constants of a compound are critical for its handling, purification, and application in synthesis. The table below summarizes the known properties of **3-Bromo-2-hydrazinylpyridine**.

Property	Value	Source(s)
Appearance	Brown to dark brown crystalline solid	[2]
Purity	≥95%	[2]
Melting Point	Data not available	
Boiling Point	265.9 ± 50.0 °C (Predicted)	[4]
Density	1.82 ± 0.1 g/cm ³ (Predicted)	[4]

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

In-Depth Analysis of Physical Characteristics

Appearance and Purity

3-Bromo-2-hydrazinylpyridine is commercially available as a brown to dark brown crystalline solid.[2] The color may be indicative of minor impurities or degradation products, and purification via recrystallization may be necessary for sensitive applications. The purity of a crystalline solid is intrinsically linked to its melting point; a sharp, narrow melting range is a reliable indicator of high purity, whereas impurities typically cause a depression and broadening of the melting point range.[5]

Boiling Point and Density

Experimental data for the boiling point and density are not readily available in published literature. Computational models predict a boiling point of approximately 266 °C and a density of 1.82 g/cm³.[4] These predictions offer a useful approximation for handling and reaction planning but must be treated with caution. The high predicted boiling point is consistent with a polar, hydrogen-bonding molecule of its molecular weight.

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." [6] **3-Bromo-2-hydrazinylpyridine** possesses both polar and nonpolar characteristics. The pyridine ring and bromo-substituent contribute to its lipophilicity, while the hydrazinyl group (-NNH₂) is polar and capable of hydrogen bonding.

- **Organic Solvents:** It is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
- **Aqueous Solvents:** Its solubility in water is likely limited due to the relatively large hydrophobic pyridine ring.[7] However, the basic nature of the pyridine nitrogen and the hydrazinyl group means that the compound will exhibit enhanced solubility in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a soluble salt.[8][9] Conversely, it is not expected to be soluble in basic solutions like 5% NaOH.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound.

Mass Spectrometry

- Monoisotopic Mass: 186.9745 Da.[3][10]
- Key Feature: A critical diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M) and the M+2 ion, separated by two mass units.[11] Any fragment containing the bromine atom will also exhibit this characteristic doublet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, verified spectra for this compound are not widely published, the expected ^1H and ^{13}C NMR signals can be predicted based on its structure and data from analogous compounds.[12]

- ^1H NMR:
 - Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublets of doublets) and coupling constants would confirm their relative positions.
 - Hydrazine Protons (N-H): One or two broad signals corresponding to the protons on the hydrazinyl group. The chemical shift of these protons can vary and they may exchange with D_2O .
- ^{13}C NMR:
 - Aromatic Carbons: Five signals are expected for the five carbons of the pyridine ring. The carbon attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear as a distinct peak.

Infrared (IR) Spectroscopy

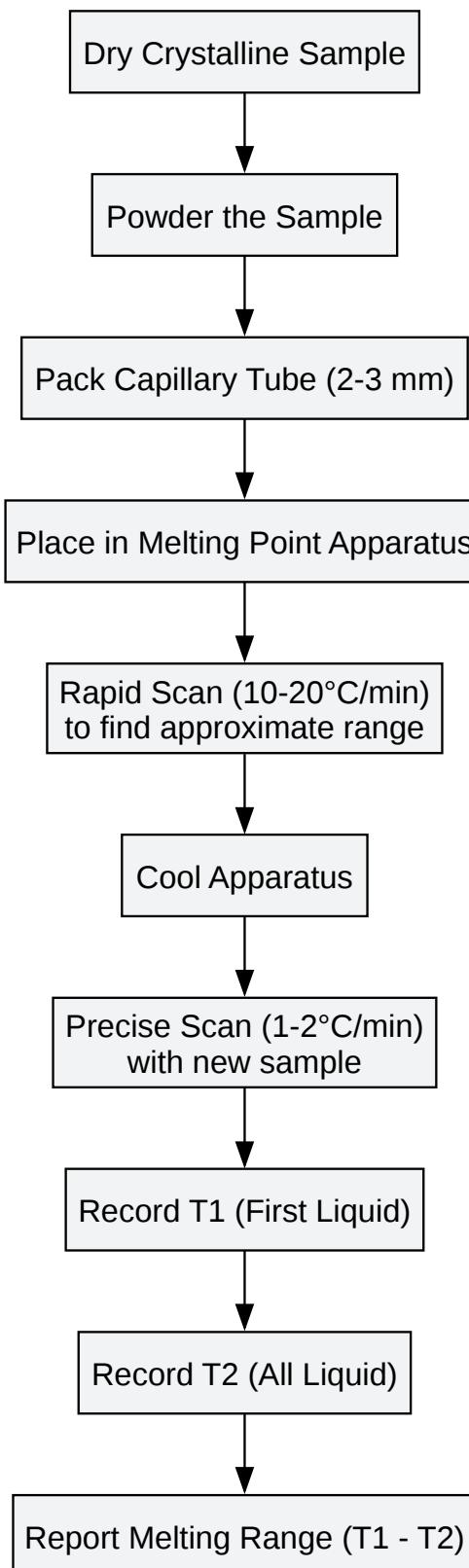
IR spectroscopy is useful for identifying the presence of key functional groups.

- N-H Stretching: Moderate to sharp absorption bands in the region of 3200-3400 cm^{-1} are characteristic of the N-H bonds in the hydrazine moiety.
- C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm^{-1} region are indicative of the aromatic pyridine ring.
- C-Br Stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 500-700 cm^{-1} , corresponds to the carbon-bromine bond.

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined experimentally. The following sections describe standard, validated protocols for measuring key characteristics.

Melting Point Determination (Capillary Method)


This method provides a precise melting range, which is a crucial indicator of purity.[\[13\]](#)

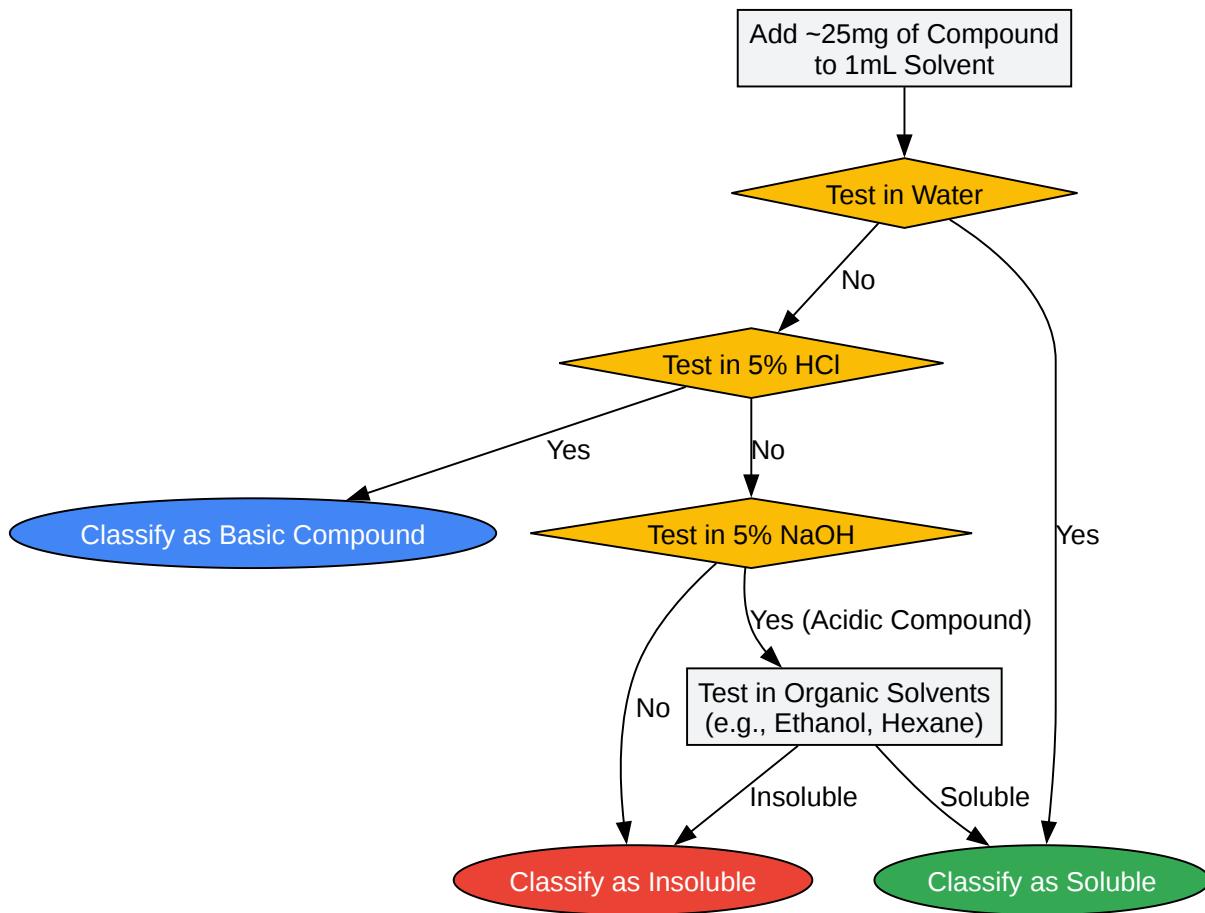
Methodology:

- Sample Preparation:
 - Ensure the crystalline sample is completely dry.
 - Finely powder a small amount of the sample on a watch glass.[\[14\]](#)
 - Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.
 - Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the sample to a height of 2-3 mm.[\[15\]](#)
- Measurement:
 - Place the packed capillary into the sample holder of a melting point apparatus (e.g., Mel-Temp).

- For an unknown compound, perform a rapid preliminary run by heating at a high rate (10-20 °C/min) to determine an approximate melting range.[15]
- Allow the apparatus to cool at least 20 °C below the approximate melting point.
- Conduct a precise measurement with a fresh sample, using a slow heating rate of 1-2 °C per minute.

- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
 - The melting point is reported as the range $T_1 - T_2$.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Qualitative Solubility Analysis

This systematic approach helps characterize a compound's functional groups based on its solubility in different media.[\[16\]](#)

Methodology:

- Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Hexane).
- Procedure:
 - Add approximately 20-30 mg of **3-Bromo-2-hydrazinylpyridine** to each test tube.
 - Add the chosen solvent dropwise (up to ~1 mL), shaking vigorously after each addition.[\[8\]](#)
 - Observe if the solid dissolves completely.
- Classification:
 - Soluble in Water? If yes, test the solution with litmus or pH paper to determine if it's acidic or basic.[\[9\]](#)
 - Insoluble in Water? Proceed to test in 5% HCl. If it dissolves, it indicates the presence of a basic group (amine/hydrazine).
 - Insoluble in Water and HCl? Proceed to test in 5% NaOH. Solubility here would indicate an acidic group.
 - Organic Solvents: Test solubility in representative polar (Ethanol) and nonpolar (Hexane) organic solvents to complete the profile.

[Click to download full resolution via product page](#)

Caption: Decision workflow for qualitative solubility testing.

Safety and Handling

While a specific, comprehensive safety datasheet for **3-Bromo-2-hydrazinylpyridine** is not available, data from closely related compounds like 3-bromopyridine and general hydrazines should inform handling procedures.[\[17\]](#)[\[18\]](#)

- Potential Hazards: Assumed to be harmful if swallowed or in contact with skin.[19] May cause skin and serious eye irritation.[19][20] Hydrazine derivatives can be toxic and should be handled with care.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid generating dust. Keep away from heat and ignition sources.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Bromo-2-hydrazinylpyridine is a crystalline solid with a high predicted boiling point, indicative of its polar nature. Its key structural features—a basic pyridine ring, a nucleophilic hydrazine group, and a reactive bromine atom—are reflected in its physical and spectroscopic properties. The characteristic M/M+2 isotopic pattern in its mass spectrum is a definitive marker for its identity. While some physical constants are only available as predictions, this guide provides robust, field-proven experimental protocols for their empirical determination. A thorough understanding of these properties is paramount for the effective and safe utilization of this valuable chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Bromo-2-hydrazinylpyridine | 54231-41-3 | Benchchem [benchchem.com]
2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]
3. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ws [chem.ws]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. westlab.com [westlab.com]
- 14. davjalandhar.com [davjalandhar.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. westliberty.edu [westliberty.edu]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical properties of 3-Bromo-2-hydrazinylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524104#physical-properties-of-3-bromo-2-hydrazinylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com